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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

Get Quote

Ivermectin is a highly potent, semi-synthetic macrocyclic lactone utilized extensively in both

human and veterinary medicine for its broad-spectrum antiparasitic and anti-inflammatory

properties. However, the active pharmaceutical ingredient (API) is highly susceptible to

environmental and formulation-induced stress, leading to the generation of various degradation

products.

Among the critical quality attributes (CQAs) monitored during stability testing is Ivermectin
Impurity K (CAS: 74567-01-4)[1]. Chemically identified as (4R) and (4S)-5-O-Demethyl-

3,4,22,23-tetrahydroavermectin A1 (or 3,4-Dihydro Ivermectin), this metabolite and process

impurity serves as a primary indicator of formulation integrity[2][3]. This guide provides an

objective, data-driven comparison of Impurity K levels across different drug formulations,

exploring the mechanistic causality of its formation and detailing the analytical protocols

required for its quantification.

Mechanistic Insights: The Causality of Impurity K
Formation
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The structural complexity of Ivermectin (a mixture of H2B1a and H2B1b components) makes it

vulnerable to acid-base hydrolysis, oxidation, and photolytic degradation[4][5]. Impurity K

specifically involves the 5-O-demethylation and saturation of the avermectin macrocyclic

ring[3].

The rate at which Impurity K forms is directly dictated by the microenvironment of the

formulation:

Aqueous Hydrolysis: In formulations with an aqueous phase (creams, certain injectables),

the ester linkages and specific functional groups of the macrocyclic lactone are prone to

hydrolytic cleavage, especially if the pH drifts from the optimal stability range (pH 4.0–6.0)[5]

[6].

Oxidative Stress: Excipients containing trace peroxides (common in polymeric binders or

emulsifiers) can induce oxidative degradation, accelerating the formation of related

substances, including Impurity K[6].

Thermal and Compaction Stress: In solid oral dosages, the heat generated during milling or

tablet compaction can provide the activation energy required for solid-state degradation[7].

Formulation Comparison: Oral, Topical, and
Injectable Matrices
The formulation matrix plays a definitive role in the stability profile of Ivermectin. Below is a

comparative analysis of how different delivery systems influence the accumulation of Impurity

K.

Oral Solid Dosage (Tablets)
Oral tablets generally offer the most stable environment for Ivermectin. Because the API is

maintained in a solid state, kinetic molecular mobility is restricted, drastically reducing the rate

of hydrolytic and oxidative reactions. Stability studies on 3 mg Ivermectin tablets demonstrate

that while total impurities increase slightly over a 24-month period at 25°C/60% RH, they

remain well within the European Pharmacopoeia (Ph. Eur.) limits[7]. Excursions to higher

humidity (e.g., 40°C/75% RH) can cause a measurable decrease in API assay values due to

moisture-induced hydrolysis[7].
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Topical Formulations (Creams and Lotions)
Topical formulations, such as 1% ivermectin creams used for rosacea, present a challenging

matrix. These are typically oil-in-water emulsions. The presence of water, combined with

emulsifying agents, increases the API's exposure to hydrolytic conditions[8]. Furthermore, the

large surface area of the dispersed phase can exacerbate oxidative degradation if the

formulation lacks robust antioxidant protection (e.g., BHT or propyl gallate). Impurity K levels in

topicals require strict monitoring, as degradation can compromise the anti-inflammatory efficacy

of the cream.

Parenteral Formulations (Injectables)
Injectables face the highest risk of degradation. To maintain Ivermectin in solution, veterinary

and human injectables often utilize non-aqueous co-solvents (like propylene glycol, glycerol

formal, or N-methyl-2-pyrrolidone). If the solvent system absorbs atmospheric moisture or if the

formulation undergoes terminal sterilization (autoclaving), the thermal and hydrolytic stress

aggressively drives the formation of Impurity K and other related substances[5][9].

Quantitative Comparison of Impurity K Dynamics
Table 1: Comparative analysis of Ivermectin Impurity K susceptibility and typical regulatory

limits across formulations.
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Formulation
Type

Primary
Degradation
Trigger

Matrix
Microenvironm
ent

Typical ICH/EP
Limit for
Impurity K

Observed
Stability Risk
(24 Months)

Oral Tablets
Moisture,

Compaction Heat

Solid-state, low

mobility
≤ 0.5%

Low; stable if

protected from

high humidity[7].

Topical Creams
Hydrolysis,

Oxidation

Emulsion

(Aqueous/Lipid

interface)

≤ 1.0%

Moderate;

dependent on

antioxidant and

pH buffering[8].

Injectables
Thermal stress,

Co-solvents

Liquid-state, high

mobility
≤ 1.0%

High; requires

strict anhydrous

conditions and

inert gas

purging[9].

Analytical Methodology: Stability-Indicating RP-
HPLC Protocol
To ensure trustworthiness and self-validation, the quantification of Impurity K must be

performed using a rigorously validated, stability-indicating Reversed-Phase High-Performance

Liquid Chromatography (RP-HPLC) method capable of resolving Impurity K from the main

H2B1a/H2B1b peaks and other degradants[10][11].

Step-by-Step HPLC Protocol
1. Reagent and Standard Preparation:

Obtain certified reference standards for Ivermectin API and Ivermectin Impurity K (CAS:

74567-01-4)[1][3].

Sample Extraction: For oral and injectable formulations, dissolve an appropriate amount of

the sample in HPLC-grade Acetonitrile (ACN) or Methanol to achieve a target analytical
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concentration of ~1.0 mg/mL[11]. For topical creams, utilize a liquid-liquid extraction or solid-

phase extraction (SPE) with C-18 cartridges to precipitate lipids and isolate the API[12].

2. Chromatographic Conditions:

Column: Fused-core silica or sub-2 µm particle column (e.g., HALO C18 or Ascentis Express

C18, 150 mm × 4.6 mm, 2.7 µm) to ensure high theoretical plates and sharp peak shapes[5]

[11].

Column Temperature: Maintained at 30°C to 40°C to reduce mobile phase viscosity and

improve mass transfer[9][10].

Mobile Phase: Gradient elution is mandatory to separate the closely eluting lipophilic

impurities.

Mobile Phase A: LC-MS grade Water.

Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[9][10].

Flow Rate: 1.0 to 1.5 mL/min[4][10].

Detection: Ultraviolet (UV) photodiode array detection at 245 nm to 254 nm[4][10].

3. System Suitability & Self-Validation:

Inject a system suitability solution containing Ivermectin and Impurity K.

Acceptance Criteria: The resolution ( Rs​) between the Ivermectin H2B1b peak and the

H2B1a peak must be ≥3.0 [4]. The symmetry factor for the principal peaks should be ≤2.5

[4].

Specificity: Run forced degradation blanks (acid, base, peroxide, heat) to ensure no

excipient or secondary degradant co-elutes with the Impurity K retention time[5].

Workflow Visualization
The following diagram illustrates the logical workflow for isolating and quantifying Impurity K

from various formulation matrices, ensuring compliance with ICH Q1A/Q1B stability guidelines.
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Figure 1: Analytical workflow for the isolation and quantification of Ivermectin Impurity K.
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The control of Ivermectin Impurity K is highly dependent on the formulation matrix. While oral

solid dosages inherently protect the API from hydrolytic and oxidative pathways, topical and

injectable formulations require rigorous excipient screening and environmental controls to

prevent the accumulation of this degradant. Employing a robust, stability-indicating RP-HPLC

method is non-negotiable for drug development professionals aiming to establish accurate

impurity profiles and ensure the safety and efficacy of the final pharmaceutical product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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